NAI-802
Description
Properties
bioactivity |
Antibacterial |
|---|---|
sequence |
ASSGWVCTLTIECGTVICACR |
Origin of Product |
United States |
Discovery and Isolation of Nai 802
High-Throughput Screening Methodologies for Cell Wall Inhibitor Identification
Isolation from Microbial Fermentation Broth Extracts
Characterization of Producer Organisms: Actinoplanes species
| Characteristic | Value | Source |
| Chemical Formula | C90H141N25O26S4 | adipogen.com |
| Molecular Weight (MW) | 2117.5 g/mol | adipogen.com |
| CAS Number | 1426209-02-0 | adipogen.com |
| Source Organism | Actinoplanes sp. | adipogen.com |
| Appearance | Beige powder | adipogen.com |
| Solubility | Soluble in DMSO, aqueous acetonitrile (B52724) or ethanol | adipogen.com |
| Identity Confirmation | 1H-NMR and MS | adipogen.com |
| Mechanism of Action | Inhibits peptidoglycan biosynthesis (targets Lipid II) | adipogen.com |
| Number of Amino Acids | 21 | proquest.comnih.gov |
| Relation to Actagardine | 19 identical amino acids, extra Ala (N-terminus) and Arg (C-terminus) | proquest.comnih.gov |
Structural Characterization and Comparative Analysis of Nai 802
Primary Structure Elucidation: Amino Acid Composition and Sequence Information
Post-translational Modifications and Intramolecular Thioether Bridge Formation
Comparative Structural Analysis with Related Lantibiotics
Identification of Shared and Differentiating Structural Features
Here is a table summarizing some structural features:
| Lantibiotic | Number of Amino Acids | Shared Amino Acids with Actagardine | Terminal Variations Compared to Actagardine | Intramolecular Thioether Bridges |
| NAI-802 | 21 | 19 acs.orgresearchgate.net | Extra Alanine (B10760859) (N-terminus), Extra Arginine (C-terminus) acs.org | Present (Lanthionine/Methyllanthionine) tandfonline.comacs.org |
| Actagardine | - | - | - | Present researchgate.net |
| NAI-107 | 24 adipogen.com | - | - | 5 adipogen.com |
| Planosporicin | 24 (initially reported) researchgate.net | - | - | 5 (initially reported) researchgate.net |
Advanced Spectroscopic and Analytical Techniques Utilized in Structure Determination
Biosynthetic Pathway Elucidation of Nai 802
Genetic Basis of NAI-802 Biosynthesis
Identification and Analysis of Biosynthetic Gene Clusters (BGCs)
Enzymatic Machinery Involved in Ribosomal Synthesis and Post-translational Modifications
The defining feature of lantibiotics is the presence of lanthionine (B1674491) and methyllanthionine residues, which are formed through a series of enzymatic post-translational modifications. nih.govbiorxiv.org These modifications involve the dehydration of serine and threonine residues within the core peptide to form dehydroalanine (B155165) and dehydrobutyrine, respectively. Subsequently, specific cysteine residues undergo a Michael-type addition to the double bonds of these dehydrated residues, creating the characteristic thioether bridges that form the lanthionine and methyllanthionine rings.
Strategies for Biosynthetic Pathway Engineering and Optimization
Approaches for pathway engineering include:
Overexpression of pathway genes: Increasing the copy number or expression levels of genes encoding limiting enzymes or the precursor peptide can enhance product accumulation.
Promoter engineering: Utilizing stronger or inducible promoters to control the timing and level of gene expression.
Enzyme engineering: Modifying the existing biosynthetic enzymes to improve their catalytic efficiency, alter substrate specificity, or introduce new catalytic activities, potentially leading to the production of this compound analogs. biorxiv.org
Heterologous expression: Transferring the this compound BGC, or a subset of essential genes, into a different host organism (e.g., Streptomyces or E. coli) that is more amenable to genetic manipulation and large-scale fermentation. This often requires optimizing codon usage and ensuring compatibility with the host's cellular machinery.
Combinatorial biosynthesis: Swapping or combining genes or domains from the this compound BGC with those from other lantibiotic or RiPP BGCs to create hybrid pathways capable of producing novel molecules with altered properties. biorxiv.org
Metabolic engineering: Modifying the host organism's primary metabolism to increase the availability of precursors required for this compound biosynthesis.
Mechanistic Investigations of Nai 802 Action
Molecular Target Identification: Inhibition of Bacterial Cell Wall Synthesis
Specific Interaction with Peptidoglycan Precursors (e.g., Lipid II)
Cellular and Subcellular Assays for Elucidating Mode of Action (e.g., Induction of UDP-MurNAc-pentapeptide Accumulation)
Distinctiveness of NAI-802's Mechanism of Action Compared to Other Lantibiotics
Research on Antimicrobial Activity and Spectrum of Nai 802
Activity Against Multidrug-Resistant (MDR) Bacterial Strains (e.g., MRSA, VRE)
Comparative Efficacy Studies with Established Lantibiotics and Other Antimicrobial Agents
Bacterial Resistance Mechanisms and Their Modulation by NAI-802
Analysis of Bacterial Resistance Development Pathways
Insights from Studies on Specific Resistance Mechanisms (e.g., BceAB transporter system)
| Target Pathogen Type | Example Species | Activity Noted | Source(s) |
| Gram-Positive Bacteria | Staphylococcus spp. | Active | adipogen.comresearchgate.net |
| Streptococcus spp. | Active | adipogen.comresearchgate.net | |
| Gram-Positive Anaerobes | Clostridium difficile | Active | adipogen.com |
| Clostridium butyricum | Active | adipogen.com | |
| Clostridium perfringens | Active | adipogen.com | |
| Peptostreptococcus asaccharolyticus | Active | adipogen.com | |
| Multidrug-Resistant (MDR) | MRSA | Active | adipogen.comresearchgate.netnih.gov |
| VRE | Active | adipogen.comnih.gov | |
| Penicillin-resistant S. pneumoniae | Active | nih.gov |
Structure Activity Relationship Sar Studies of Nai 802 and Analogs
Impact of N- and C-Terminal Modifications on Antimicrobial Potency
Role of Overall Charge and Specific Amino Acid Residues in Biological Activity
Rational Design and Chemical Synthesis of NAI-802 Analogs for Enhanced Efficacy
Preclinical Research and Evaluation of Nai 802
In Vitro Assay Development and Optimization for Efficacy and Mechanistic Assessment
Future Research Trajectories and Potential Applications of Nai 802
Exploration of Synergistic Antimicrobial Combinations
Application of Synthetic Biology for Enhanced Production and Structural Diversification
Advanced Mechanistic Investigations at the Atomic and Molecular Levels
Development of Novel Delivery Systems for Targeted Antimicrobial Action
Identification of Additional Biological Targets or Activities (if any)
Q & A
Q. What are the standard methodologies for isolating and purifying NAI-802 from Actinoplanes strains?
this compound is isolated using methanol extraction from bacterial mycelia and HP20 resin adsorption from culture filtrates, followed by reverse-phase chromatography. Bioactivity-guided fractionation (using Bacillus subtilis 168 as an indicator strain) ensures selective purification. Critical steps include monitoring the 2116 amu molecular ion via HR-MS and HPLC to track the bioactive fraction .
Q. How do fermentation conditions influence this compound yield in different media?
KC4 medium yields approximately three times more this compound than M8 medium. Maximum production occurs at 72–96 hours in KC4 and 96–120 hours in M7. Researchers should optimize harvest timing based on growth curves and validate yields using quantitative HPLC with UV detection at 220 nm .
Q. What spectroscopic techniques are essential for characterizing this compound’s structure?
Key techniques include:
- HR-MS : Confirms molecular weight (2116 amu) and formula (C₉₀H₁₄₁N₂₅O₂₆S₄).
- 1H NMR and HSQC : Resolve peptide backbone composition (e.g., tryptophan, leucine, valine residues).
- Edman degradation : Identifies N-terminal alanine.
- Alkaline hydrolysis : Detects four lanthionine bridges critical for bioactivity .
Advanced Research Questions
Q. How can researchers resolve structural ambiguities in this compound variants like Ala(0)-NAI-802?
Advanced methods include:
- COSY and HMBC NMR : Map spin systems and long-range correlations to differentiate primary and variant structures.
- Comparative LC-MS/MS : Analyze fragmentation patterns to distinguish Ala(0)-NAI-802 (present in a 20:1 ratio with this compound).
- Chemical derivatization : Use ethanethiol or benzylamine to probe C-terminal arginine modifications .
Q. What experimental designs are recommended for analyzing contradictions in bioactivity data across this compound batches?
Implement:
- Dose-response assays : Standardize activity measurements against Bacillus subtilis 168.
- Control for impurities : Use reverse-phase HPLC to quantify Ala(0)-NAI-802 levels, which may interfere with bioactivity.
- Statistical validation : Apply ANOVA to compare batch-to-batch variability in KC4 vs. M8 media .
Q. How can strain selection (ID104771 vs. ID104802) impact the reproducibility of this compound studies?
Both strains produce this compound, but ID104802 generates marginally higher yields. Researchers must:
- Document 16S rRNA sequences (GenBank JX680596 and JX680597).
- Validate strain identity via genomic fingerprinting.
- Report strain-specific fermentation parameters (e.g., aeration, pH) to ensure reproducibility .
Q. What strategies optimize scalability of this compound production without compromising structural integrity?
- Fed-batch fermentation : Test nutrient supplementation in KC4 medium to extend the production phase.
- In situ monitoring : Use online HPLC to detect degradation products (e.g., oxidized Me-Lan bridges).
- Stabilization assays : Assess temperature and pH effects on purified this compound during storage .
Data Analysis and Reporting Guidelines
Q. How should researchers address conflicting data in this compound yield calculations between HPLC and bioactivity assays?
- Triangulate methods : Cross-validate HPLC peak areas with LC-MS quantification and bioactivity units.
- Calibration curves : Use synthetic this compound standards (if available) to harmonize instrumental and biological data.
- Error analysis : Report coefficients of variation (CV) for technical replicates .
Q. What statistical approaches are appropriate for comparing this compound’s efficacy against other lantibiotics?
- Meta-analysis : Aggregate published MIC values for structurally similar lantibiotics.
- Non-parametric tests : Use Mann-Whitney U tests if data distributions are non-normal.
- Multivariate regression : Control for variables like media composition or inoculum size .
Methodological Best Practices
Q. How can researchers ensure reproducibility in this compound purification protocols?
- Detailed SOPs : Specify resin types (e.g., HP20), gradient profiles for chromatography, and lyophilization conditions.
- Purity thresholds : Define acceptance criteria (e.g., ≥95% by HPLC) and validate with orthogonal methods (e.g., NMR).
- Open data : Deposit raw chromatograms and spectra in public repositories .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
